molecular formula C22H21N5O2 B14963945 N-(3-cyanophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide

N-(3-cyanophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide

Cat. No.: B14963945
M. Wt: 387.4 g/mol
InChI Key: HXWZJLVAAJFVRZ-UHFFFAOYSA-N
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Description

N-(3-CYANOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE is a complex organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE typically involves the reaction of aromatic amines with α,β-unsaturated acids, their esters, and nitriles. Acidic or basic catalysts are often required to facilitate these reactions. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate can yield 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions can vary widely. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions could produce amines or alcohols. Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

N-(3-CYANOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CYANOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may phosphorylate proteins such as CDC25B and CDC25C, leading to the initiation of cellular responses like G2 delay after ultraviolet radiation . These interactions can affect various cellular processes and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CYANOPHENYL)-2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}ACETAMIDE is unique due to its specific structural features, such as the presence of both cyanophenyl and dimethylphenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H21N5O2/c1-14-7-15(2)9-19(8-14)26-22-24-16(3)10-21(29)27(22)13-20(28)25-18-6-4-5-17(11-18)12-23/h4-11H,13H2,1-3H3,(H,24,26)(H,25,28)

InChI Key

HXWZJLVAAJFVRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=CC(=C3)C#N)C)C

Origin of Product

United States

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